molecular formula C8H11ClN2 B2570382 4-Cyclopropylpyridin-3-amine hydrochloride CAS No. 1383851-95-3

4-Cyclopropylpyridin-3-amine hydrochloride

Cat. No.: B2570382
CAS No.: 1383851-95-3
M. Wt: 170.64
InChI Key: WKRQZSBRILVXRB-UHFFFAOYSA-N
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Description

4-Cyclopropylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of approximately 170.64 g/mol . It is an amine derivative featuring a pyridine ring, a cyclopropyl group, and is supplied in its salt form for improved stability. As a versatile chemical building block, its core value lies in its application in medicinal chemistry and drug discovery research. Compounds with the pyridin-3-amine scaffold are of significant interest in pharmaceutical development . For instance, research into novel anti-tuberculosis agents has identified pyrazolopyrimidine derivatives, which share structural similarities with 4-Cyclopropylpyridin-3-amine, as potent inhibitors of mycobacterial ATP synthase, showcasing potential for treating Mycobacterium tuberculosis . The cyclopropyl and pyridine amine motifs are common in designing molecules that interact with biological targets, making this compound a valuable intermediate for synthesizing and exploring new therapeutic candidates. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-cyclopropylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-5-10-4-3-7(8)6-1-2-6;/h3-6H,1-2,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRQZSBRILVXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive In-Silico Analysis of 4-Cyclopropylpyridin-3-amine Hydrochloride: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Cyclopropylpyridin-3-amine hydrochloride, a novel small molecule with potential pharmaceutical applications. In the absence of extensive experimental data, this document serves as a roadmap for researchers and drug development professionals to predict and understand the molecule's physicochemical properties, spectroscopic signatures, and potential biological interactions through state-of-the-art in-silico techniques. By leveraging Density Functional Theory (DFT), and molecular docking, we outline a systematic approach to characterize this compound and accelerate its journey from a promising lead to a viable drug candidate. This guide emphasizes the synergy between computational predictions and experimental validation, offering a robust strategy for modern drug discovery.

Introduction: The Rationale for Computational Scrutiny

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3][4][5][6] The introduction of a cyclopropyl group, a non-classical bioisostere, can significantly influence the metabolic stability, and target-binding affinity of a molecule.[7] 4-Cyclopropylpyridin-3-amine, particularly in its hydrochloride salt form to enhance solubility and stability, presents an intriguing candidate for drug development.[8][9][10][11]

Computational chemistry provides an indispensable toolkit for the early stages of drug discovery, offering profound insights into molecular behavior at a fraction of the cost and time of traditional benchtop experiments.[12][13] This guide details a multi-faceted computational workflow designed to thoroughly characterize this compound.

Computational Workflow: A Step-by-Step Methodological Approach

Our proposed in-silico investigation is structured as a multi-step process, beginning with the fundamental quantum mechanical characterization of the molecule and culminating in the exploration of its potential interactions with a biological target.

computational_workflow cluster_quantum Quantum Mechanical Characterization cluster_docking Molecular Docking & Interaction Analysis A Geometry Optimization B Vibrational Analysis (IR/Raman) A->B Confirmation of minima C NMR Chemical Shift Prediction A->C Optimized Structure D UV-Vis Spectra Simulation A->D Optimized Structure E Frontier Molecular Orbital Analysis (HOMO-LUMO) A->E Electronic Properties F Molecular Electrostatic Potential (MEP) Mapping A->F Reactivity Sites G Target Selection & Preparation I Molecular Docking Simulation G->I H Ligand Preparation H->I J Binding Affinity & Interaction Analysis I->J

Caption: A comprehensive computational workflow for the in-silico characterization of this compound.

Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT has proven to be a powerful tool for studying the electronic structure and properties of organic molecules.[14][15][16] We propose the use of a widely-accepted functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) for all DFT calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor. The protonation site on the pyridine nitrogen is anticipated, but calculations with protonation on the amino group should also be considered for completeness.

  • Geometry Optimization: The initial structure will be optimized to its lowest energy conformation. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

  • Vibrational Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These predicted spectra can be directly compared with experimental data for validation.

Protocol 2: Spectroscopic and Electronic Property Prediction

  • NMR Spectroscopy: Using the optimized geometry, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated. These theoretical values are invaluable for interpreting experimental NMR data.

  • UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be employed to simulate the electronic absorption spectrum, providing insights into the molecule's electronic transitions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[12]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[12]

Predicted Property Computational Method Significance
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Foundation for all other calculations.
Vibrational FrequenciesDFT Frequency CalculationPrediction of IR/Raman spectra for experimental validation.
NMR Chemical ShiftsGIAO-DFTAids in the interpretation of experimental NMR data.
Electronic TransitionsTD-DFTPrediction of UV-Vis absorption spectrum.
HOMO-LUMO GapDFTIndicator of chemical reactivity and kinetic stability.
MEP SurfaceDFTVisualization of charge distribution and reactive sites.
Molecular Docking Studies: Exploring Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3][4][6] This is instrumental in identifying potential biological targets and understanding binding mechanisms.

Hypothetical Target: Kinesin Eg5

Given that pyridine derivatives have shown activity against kinesin Eg5, a validated cancer target, we propose this as a hypothetical target for our docking studies.[3]

docking_workflow cluster_target Target Preparation cluster_ligand Ligand Preparation cluster_docking_run Docking & Analysis A Download PDB Structure B Remove Water & Ligands A->B C Add Hydrogens & Assign Charges B->C G Define Binding Site C->G D Generate 3D Structure E Energy Minimization D->E F Assign Charges E->F F->G H Run Docking Algorithm G->H I Analyze Poses & Binding Energy H->I J Visualize Interactions I->J

Caption: A streamlined workflow for molecular docking studies of this compound with a hypothetical protein target.

Protocol 3: Molecular Docking Simulation

  • Protein Preparation: The crystal structure of human kinesin Eg5 will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

  • Ligand Preparation: The DFT-optimized structure of 4-Cyclopropylpyridin-3-amine will be used. Appropriate charges will be assigned.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) will be used to predict the binding pose of the ligand within the active site of Eg5.

  • Analysis of Results: The predicted binding affinity (in kcal/mol) and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be analyzed. The docking results for pyridine derivatives often highlight the importance of hydrogen bonding and π-π stacking interactions in ligand binding.[1]

Parameter Significance Example Interaction
Binding Affinity (ΔG)Strength of the ligand-protein interaction.A more negative value indicates stronger binding.
Hydrogen BondsKey directional interactions for specificity.Interaction with residues like GLU116 and GLY117 in Eg5.[3]
Hydrophobic InteractionsContribution to binding in non-polar pockets.Interaction of the cyclopropyl group with hydrophobic residues.
π-π StackingInteraction of aromatic rings.The pyridine ring interacting with aromatic residues like tryptophan.[1]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. The proposed DFT and molecular docking studies will provide a wealth of information regarding its structural, electronic, and potential biological properties. It is imperative to underscore that these computational predictions are most powerful when used in conjunction with experimental validation. The theoretical spectra should be compared with experimental IR, Raman, NMR, and UV-Vis data. Similarly, the predictions from molecular docking should guide and be validated by in-vitro biological assays. This synergistic approach, integrating computational chemistry with experimental research, will undoubtedly accelerate the development of promising molecules like this compound into next-generation therapeutics.

References

  • Hilaris. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Alzheimer's Disease & Parkinsonism. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Tighsazzadeh, Z., et al. (2021). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. BMC Chemistry, 15(1), 32. [Link]

  • World Scientific. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. Journal of Nonlinear Optical Physics & Materials. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. [Link]

  • Moustafa, I. M. I., Mohamed, N. M., & Ibrahim, S. M. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 39-56. [Link]

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

  • ResearchGate. (2023). Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. Hittite Journal of Science and Engineering, 10(2), 161-165. [Link]

  • Elrod, M. J. (2010). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 114(35), 9546-9556. [Link]

  • Sitorus, M., & Simanjuntak, C. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physical Science, 33(2), 1-14. [Link]

  • Berisha, A., et al. (2014). THEORETICAL (DFT) AND EXPERIMENTAL APPROACH TO THE CORROSION INHIBITION EFFICIENCY OF SOME AMINO PYRIDINE DERIVATIVES. ResearchGate. [Link]

  • Elsevier. (2021). Recent Developments in the Synthesis and Applications of Pyridines. [Link]

  • ResearchGate. (2015). DFT and MP2 Study of Geometry, IR and UV-Visible Spectroscopy and First Hyperpolarizability of 2-Aminopyridine, 3-Aminopyridine and 4-Aminopyridine in Gas Phase and in Solvents. Request PDF. [Link]

  • Taylor & Francis Online. (2022). Investigating the X-aminopyridine (X = 2 and 3) molecules sensing by Al12N12 and B12N12 fullerene-like nanocages: DFT, QTAIM, RDG and TD-DFT insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8043. [Link]

  • ResearchGate. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials, 32(3), 193-206. [Link]

  • National Center for Biotechnology Information. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Nature Communications, 12, 6081. [Link]

  • PubChem. (n.d.). 4-Cyclopropylfuro[2,3-b]pyridin-3-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 4-cyclopropylpyridin-3-amine (C8H10N2). Université du Luxembourg. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2011). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1302-1305. [Link]

  • The Good Scents Company. (n.d.). cyclopropyl amine. The Good Scents Company. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2015). Molecular dynamics study-guided identification of cyclic amine structures as novel hydrophobic tail components of hPPARγ agonists. Request PDF. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 114-120. [Link]

  • ResearchGate. (2023). Crystallographic Analysis and Theoretical Investigation of Intermolecular Interactions and Antimicrobial Activity of Synthesized 1‐(3‐Chloropropyl)Piperidin‐1‐Ium Tetraphenylborate. Request PDF. [Link]

  • MDPI. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5945. [Link]

Sources

Cyclopropylamines: A Technical Guide to "Spring-Loaded" Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamines represent a unique class of high-energy intermediates in organic synthesis. Characterized by significant ring strain (~27.5 kcal/mol) and the unique electronic properties of Walsh orbitals (


-like character of C-C bonds), these motifs serve two distinct roles: as robust, metabolically stable bioisosteres in medicinal chemistry (e.g., Tranylcypromine) and as "spring-loaded" synthetic handles that undergo predictable ring-opening or expansion reactions.

This guide details the synthesis of cyclopropylamines via the Kulinkovich-de Meijere reaction, their application as ultrafast radical clocks, and their utility in accessing nitrogen heterocycles.

Part 1: Structural & Electronic Properties

The utility of cyclopropylamines stems from their electronic structure. Unlike typical aliphatic amines, the cyclopropane ring exhibits significant


-character due to the bent bonds (Walsh orbitals).
  • Hybridization: The carbon atoms in the ring possess significant

    
    -character in the C-H bonds (
    
    
    
    ) and high
    
    
    -character in the C-C bonds (
    
    
    ), allowing for conjugation with the adjacent nitrogen lone pair.
  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl group (due to high

    
    -character in the exocyclic bond) lowers the pKa of the ammonium conjugate acid (~8-9) compared to isopropylamine (~10.6).
    
  • Oxidation Potential: Cyclopropylamines have lower oxidation potentials (

    
     V vs. SCE) compared to dialkylamines, making them susceptible to Single Electron Transfer (SET) reactions.
    

Part 2: Synthesis via Kulinkovich-de Meijere Reaction

The most authoritative method for synthesizing cyclopropylamines from amides is the Kulinkovich-de Meijere reaction . This titanium-mediated transformation is superior to direct alkylation due to its ability to tolerate diverse functional groups and its stereoselectivity.

Mechanistic Insight

The reaction proceeds through a titanacyclopropane intermediate, generated in situ from a Grignard reagent and


.[1][2] This species acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.
Diagram: Kulinkovich-de Meijere Mechanism

The following diagram illustrates the catalytic cycle, highlighting the formation of the oxatitanacyclopentane and the subsequent ring contraction.

KulinkovichDeMeijere Start Amide Substrate (R-CONR'2) Oxatitanacycle Oxatitanacyclopentane Start->Oxatitanacycle Insertion Ti_Reagent Ti(OiPr)4 + EtMgBr Titanacycle Titanacyclopropane Intermediate Ti_Reagent->Titanacycle Ligand Exchange Titanacycle->Oxatitanacycle + Amide Imine_Ti Imine-Titanium Complex Oxatitanacycle->Imine_Ti Ring Contraction - Ti=O species Product Cyclopropylamine Imine_Ti->Product Hydrolysis

Figure 1: Mechanism of the Kulinkovich-de Meijere reaction transforming amides to cyclopropylamines via titanacycle intermediates.

Experimental Protocol: Synthesis of N,N-Dibenzylcyclopropylamine

Objective: Synthesis of cyclopropylamine from N,N-dibenzylformamide.

Reagents:

  • N,N-Dibenzylformamide (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.1 equiv)
    
  • Solvent: Dry THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an argon atmosphere.

  • Solution A: Charge the flask with N,N-dibenzylformamide (10 mmol) and

    
     (11 mmol) in dry THF (50 mL).
    
  • Grignard Addition: Cool the mixture to 0°C. Add EtMgBr (22 mmol) dropwise over 1 hour via the addition funnel. Note: The solution will turn from yellow to dark brown/black, indicating titanacyclopropane formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous

    
     (10 mL), followed by 10% NaOH (10 mL) to precipitate titanium salts.
    
  • Workup: Filter the mixture through a Celite pad. Extract the filtrate with

    
     (3 x 50 mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target cyclopropylamine.[2][3]

Part 3: Reactivity & "Spring-Loaded" Applications

The Radical Clock (SET Oxidation)

Cyclopropylamines are premier radical clocks . Upon Single Electron Transfer (SET) oxidation (photochemical or enzymatic), the nitrogen radical cation triggers an ultrafast ring opening to a distonic radical cation.

Rate Constant (


):  The ring opening occurs at 

, depending on substitution. This is faster than most bimolecular reactions, making it an ideal probe for detecting radical intermediates in drug metabolism (e.g., P450 mechanism studies).
Diagram: SET Ring Opening Pathway

SET_Pathway CPA Cyclopropylamine RadCat Amine Radical Cation (N•+) CPA->RadCat -1 e- (SET) Distonic Distonic Radical (C• ... N+) RadCat->Distonic k ~ 10^8 s^-1 (Strain Release) Product Ring-Opened Imine/Enamine Distonic->Product Trapping/H-shift

Figure 2: Oxidative ring opening of cyclopropylamines via Single Electron Transfer (SET).

Rearrangement to Nitrogen Heterocycles

Under thermal or acid-catalyzed conditions, cyclopropylamines (especially cyclopropyl imines derived from them) undergo rearrangement to form pyrrolines or pyrrolidines. This [1,3]-sigmatropic rearrangement is driven by the release of ring strain.

Data: Comparative Ring Strain Energies

Ring System Strain Energy (kcal/mol) Reactivity Profile
Cyclopropane 27.5 Highly Reactive (Electrophilic/Radical)
Cyclobutane 26.5 Moderately Reactive
Cyclopentane 6.2 Stable (Thermodynamic Sink)

| Cyclohexane | 0.1 | Stable |

Part 4: Medicinal Chemistry Applications

In drug discovery, the cyclopropylamine motif is often a "metabolic block" or a specific inhibitor.

  • LSD1 Inhibitors: Tranylcypromine derivatives function as suicide inhibitors of Lysine Specific Demethylase 1 (LSD1). The mechanism involves the enzymatic oxidation of the amine, ring opening, and covalent adduct formation with the FAD cofactor.

  • Bioisosteres: The group is used to rigidify the ethyl chain of neurotransmitters (e.g., dopamine), locking the conformation to improve receptor selectivity.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. Link

  • Szymoniak, J., & Bertus, P. (2002). Titanium-mediated synthesis of cyclopropylamines from nitriles and Grignard reagents. The Journal of Organic Chemistry. Link

  • Newcomb, M. (1993). Radical kinetics and the "radical clock" approach. Tetrahedron. Link

  • Ma, S., et al. (2003). Oxidative Ring Opening of Cyclopropylamines: Mechanisms and Applications. Journal of the American Chemical Society. Link

  • Binda, C., et al. (2010). Structural Basis for the Inhibition of the Histone Demethylase LSD1 by Tranylcypromine. Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: 4-Cyclopropylpyridin-3-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Cyclopropylpyridin-3-amine hydrochloride (CAS: 146950-68-7 for free base) is a high-value heterocyclic building block, increasingly critical in the design of Targeted Protein Degraders (PROTACs) , KRAS G12C inhibitors , and Type II Kinase Inhibitors .

Its value stems from the cyclopropyl moiety , which serves two distinct medicinal chemistry functions:

  • Metabolic Shielding: The cyclopropyl group creates steric bulk that protects the C4-position of the pyridine ring from oxidative metabolism (CYP450-mediated hydroxylation), a common liability in simple pyridine scaffolds.

  • Conformational Locking: The rigid cyclopropyl ring restricts the rotation of the biaryl or amide bonds formed at the C3-amine, forcing the molecule into a bioactive conformation that often improves potency and selectivity.

This guide provides a validated roadmap for synthesizing, handling, and reacting this building block, moving beyond basic datasheet information to field-proven protocols.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance to MedChem
Formula C₈H₁₀N₂ · xHClSalt stoichiometry varies (mono/di-HCl).
MW (Free Base) 134.18 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
ClogP ~1.3Ideal lipophilicity range for oral bioavailability.
pKa (Pyridine N) ~6.2Moderately basic; protonated at physiological pH.
H-Bond Donors 2 (NH₂)Key handle for hinge-binding in kinases.
Solubility High in H₂O, DMSOExcellent for biochemical assays; salt form requires neutralization for organic synthesis.

Application Note 1: Robust Synthetic Route

While commercially available, supply chain interruptions often require in-house synthesis. The most robust route avoids the direct cyclopropanation of the electron-rich amine, which is prone to side reactions. Instead, the "Nitro-Reduction" strategy is the industry standard for scalability and purity.

Validated Synthetic Pathway

SynthesisRoute SM 4-Chloro-3-nitropyridine (Commercially Available) Step1 Step 1: Suzuki Coupling Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 SM->Step1 Inter 4-Cyclopropyl-3-nitropyridine (Stable Intermediate) Step1->Inter Step2 Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Inter->Step2 Product 4-Cyclopropylpyridin-3-amine (Free Base) Step2->Product Salt HCl Salt Formation HCl in Dioxane Product->Salt Optional Storage Form

Caption: Two-step synthesis of 4-Cyclopropylpyridin-3-amine via Suzuki coupling and Nitro reduction.

Critical Process Parameters (CPP):
  • Suzuki Coupling: The chloro-nitro pyridine is activated for SNAr, but Suzuki coupling is preferred to install the carbon-carbon bond. Use Pd(dppf)Cl₂ as the catalyst to prevent dehalogenation side products.

  • Reduction: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as the cyclopropyl ring can ring-open (hydrogenolysis) under high pressure or prolonged exposure. Iron (Fe) powder reduction or SnCl₂ are chemoselective and preserve the cyclopropyl ring.

Application Note 2: Handling the HCl Salt ("The Salt Break")

The commercial hydrochloride salt is stable but non-nucleophilic . Attempting amide couplings directly with the salt and only 1 equivalent of base often leads to stalled reactions (10-30% yield) because the pyridine nitrogen buffers the system, preventing the aniline nitrogen from reacting.

Protocol: In-Situ Free-Basing for Amide Couplings

Objective: Efficiently release the reactive free amine for coupling with acyl chlorides or carboxylic acids.

  • Dissolution: Suspend 1.0 equiv of 4-Cyclopropylpyridin-3-amine HCl in dry DCM or DMF.

  • Neutralization: Add 2.5 - 3.0 equiv of DIPEA (Diisopropylethylamine) .

    • Why? 1.0 eq neutralizes the HCl. 1.0 eq acts as the proton scavenger for the coupling reaction. 0.5 eq ensures the equilibrium favors the free amine.

  • Activation Time: Stir at Room Temperature (RT) for 15 minutes before adding the electrophile (Acid Chloride or Activated Ester).

    • Visual Cue: The suspension often clears or changes color as the free base is liberated.

  • Coupling: Add the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.2 eq).

Troubleshooting Tip: If the reaction remains sluggish, switch the base to Pyridine (solvent volume) or use NaH (in DMF at 0°C) to irreversibly deprotonate the amine, though this is rarely needed for this scaffold.

Medicinal Chemistry Case Study: KRAS G12C Inhibitors

The 4-cyclopropylpyridin-3-amine moiety features prominently in the patent landscape for KRAS G12C inhibitors , a class of drugs targeting the "undruggable" mutation in lung and colorectal cancers.

Mechanism of Action & Design Logic

In inhibitors like those described in EP3558955B1 , this amine is used to form the "warhead" or the scaffold core.

  • Role: It acts as a linker connecting the electrophilic acrylamide warhead (which covalently binds to Cysteine-12) to the rest of the molecule.

  • Advantage: The cyclopropyl group locks the pyridine ring relative to the amide, optimizing the trajectory of the warhead to attack the sulfur atom of Cysteine-12. Without this constraint (e.g., using a simple ethyl group), the entropic penalty of binding increases, reducing potency.

KRAS_Logic cluster_effect Cyclopropyl Effect Target KRAS G12C Mutant (Cysteine-12) Inhibitor Inhibitor Scaffold Moiety 4-Cyclopropylpyridin-3-amine (Linker) Inhibitor->Moiety Scaffold Attachment Warhead Acrylamide Warhead Moiety->Warhead Orients Constraint Conformational Lock (Reduced Entropy Cost) Moiety->Constraint Stability Metabolic Shield (Blocks CYP Oxidation) Moiety->Stability Warhead->Target Covalent Bond Formation

Caption: Structural role of the cyclopropyl-pyridine moiety in covalent KRAS G12C inhibitor design.

Detailed Experimental Protocol: Amide Coupling

Scenario: Coupling 4-Cyclopropylpyridin-3-amine HCl with a carboxylic acid (R-COOH) to form a bioactive amide.

Reagents:

  • Amine: 4-Cyclopropylpyridin-3-amine HCl (1.0 mmol, 170 mg)

  • Acid: Generic Carboxylic Acid (1.0 mmol)

  • Coupling Agent: HATU (1.2 mmol, 456 mg)

  • Base: DIPEA (3.0 mmol, 0.52 mL)

  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Procedure:

  • Pre-activation: In a dry 20 mL vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (3 mL). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at RT for 5 minutes.

    • Note: The solution should turn slightly yellow (formation of the activated ester).

  • Amine Preparation: In a separate vial, suspend 4-Cyclopropylpyridin-3-amine HCl (1.0 equiv) in DMF (2 mL). Add DIPEA (2.0 equiv) and vortex until fully dissolved.

  • Combination: Add the amine solution dropwise to the pre-activated acid solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Target Mass: [M+H]⁺ = MW(Acid) + 134.18 - 18.02.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Safety Warning: 4-Cyclopropylpyridin-3-amine is an irritant. Handle in a fume hood. Avoid contact with skin.

References

  • KRAS G12C Inhibitor Patent: Benzisothiazole, isothiazolo[3,4-b]pyridine...[2] derivatives as KRAS G12C inhibitors.[2] EP3558955B1. (Describes the use of 4-cyclopropylpyridin-3-amine as a key intermediate).

  • SARS-CoV-2 Protease Inhibitors: Sars-cov2 main protease inhibitors.[3] WO2024031089A1.[3] (Cites the cyclization and coupling of this amine).

  • Synthetic Methodology (Nitro Reduction): Synthesis of 4-amino-3-nitropyridine derivatives. ChemicalBook/Literature Precedents. (General procedure for nitropyridine reduction adapted for cyclopropyl analogs).

  • General Amide Coupling: Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. (Foundational review for HATU/DIPEA protocols).

Sources

Application Note: Suzuki-Miyaura Protocols Involving 4-Cyclopropylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-efficiency synthesis of 4-Cyclopropylpyridin-3-amine via Suzuki-Miyaura cross-coupling, as well as the handling of this scaffold in subsequent coupling reactions.

Executive Summary

This guide addresses the technical challenges associated with the 4-Cyclopropylpyridin-3-amine scaffold. While often miscategorized in general literature, this molecule typically appears in two distinct catalytic contexts:

  • As a Product (Target): Synthesized via Suzuki-Miyaura coupling of 4-halo-pyridin-3-amines with cyclopropylboronic acid.

  • As a Nucleophile (Reagent): Used in Buchwald-Hartwig or SNAr reactions to couple with aryl halides (often mislabeled as Suzuki coupling in broad databases).

This protocol focuses primarily on the synthesis of the core scaffold (Context 1), as it presents significant chemoselective challenges: catalyst poisoning by the free amine, protodeboronation of the cyclopropyl donor, and the neutralization of hydrochloride salts in situ.

Scientific Rationale & Mechanistic Insight

The "Amine Poisoning" Challenge

Unprotected aminopyridines are notorious catalyst poisons. The pyridine nitrogen (


) and the exocyclic amine (

) can both coordinate to the Palladium(II) center, displacing phosphine ligands and forming unreactive "Pd-black" precipitates.
  • Solution: Utilization of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands create a steric shell around the Pd(0) center, preventing the coordination of the substrate's nitrogen atoms while facilitating oxidative addition into the electron-rich 4-chloropyridine bond.

The Hydrochloride Salt Factor

Starting materials supplied as hydrochloride salts (e.g., 4-chloropyridin-3-amine·HCl) introduce an acidic proton that instantly quenches the basic conditions required for the transmetallation step.

  • Stoichiometry Rule: The protocol requires 1.0 equivalent of base solely to neutralize the HCl salt, plus the standard 2.0 equivalents for the Suzuki mechanism. Failure to account for this results in stalled conversion (<10%).

Cyclopropylboronic Acid Instability

Cyclopropylboronic acid is less reactive than arylboronic acids and prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.

  • Mitigation: We employ a biphasic solvent system (Toluene/Water) with Potassium Phosphate (K3PO4) rather than Carbonates. Phosphate buffers the pH effectively, minimizing protodeboronation while maintaining sufficient basicity for activation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the competing poisoning pathways that this protocol is designed to circumvent.

SuzukiMechanism Start 4-Chloropyridin-3-amine (HCl Salt) FreeBase Free Amine Species Start->FreeBase -HCl Base Base (K3PO4) (Neutralization) Base->FreeBase OxAdd Oxidative Addition Complex FreeBase->OxAdd + Cat Poison Catalyst Poisoning (N-Pd Coordination) FreeBase->Poison No Ligand Protection Cat Pd(OAc)2 / SPhos (Active Catalyst) TransMet Transmetallation OxAdd->TransMet + Boron Boron Cyclopropylboronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regneration Product 4-Cyclopropylpyridin-3-amine RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical neutralization step and the risk of catalyst poisoning if ligand protection is insufficient.

Experimental Protocol: Synthesis of 4-Cyclopropylpyridin-3-amine

Objective: Cross-coupling of 4-chloropyridin-3-amine hydrochloride with cyclopropylboronic acid.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
4-Chloropyridin-3-amine[1][2]·HCl Limiting Reagent1.0Hygroscopic; weigh quickly.
Cyclopropylboronic acid Nucleophile1.5Excess required due to stability.
Pd(OAc)₂ Catalyst Precursor0.05 (5 mol%)Can substitute with Pd2(dba)3.
SPhos Ligand0.10 (10 mol%)2:1 Ligand:Pd ratio is critical.
K₃PO₄ (Tribasic) Base3.51.0 for HCl + 2.5 for reaction.
Toluene / Water Solvent System10:1 v/vDegassed thoroughly.
Step-by-Step Methodology
Phase 1: Pre-Complexation & Neutralization
  • Glassware Prep: Oven-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) or Argon for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture (20 mL per gram of substrate) with inert gas for 30 minutes. Oxygen is the enemy of SPhos.

  • Loading: Under positive inert gas pressure, charge the flask with:

    • 4-Chloropyridin-3-amine·HCl (1.0 eq)

    • Cyclopropylboronic acid (1.5 eq)

    • K₃PO₄ (3.5 eq)

    • SPhos (0.10 eq)

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) last.

    • Pro-Tip: Alternatively, use the pre-formed catalyst SPhos Pd G2 or G3 (0.02–0.05 eq) for higher reproducibility and easier handling.

Phase 2: The Reaction
  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Heating: Heat the reaction mixture to 95–100°C (internal temperature). Vigorous stirring (800+ RPM) is mandatory as this is a biphasic system.

  • Monitoring: Monitor via LC-MS or HPLC every 2 hours.

    • Target Mass: [M+H]⁺ = 135.09 (Product).

    • Starting Material: [M+H]⁺ = 129.02 (Chloride).

    • Note: Reaction typically completes in 4–12 hours. If conversion stalls at 50%, add an additional 0.5 eq of Boronic acid and 0.5 eq of Base.

Phase 3: Workup & Purification
  • Cooling: Cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).[3]

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Adjust aqueous layer pH to >10 using 1M NaOH (to ensure the pyridine amine is in free-base form).

    • Extract with EtOAc (3 x 20 mL).

  • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: 0–10% Methanol in Dichloromethane (DCM).

    • Note: Aminopyridines can streak on silica. Pre-treating the silica with 1% Triethylamine (TEA) in Hexanes is recommended.

Downstream Utility: Coupling WITH the Scaffold

If your intent is to use 4-Cyclopropylpyridin-3-amine as a building block for further reactions, note the following:

Scenario A: Buchwald-Hartwig Coupling (C-N Bond Formation)

To couple this amine to an aryl halide:

  • Challenge: The cyclopropyl group creates steric bulk at the ortho position (position 4) relative to the amine (position 3).

  • Protocol Adjustment: Use BrettPhos or RuPhos Pd G3/G4 precatalysts. These are specifically designed for sterically hindered primary amines.

  • Base: NaOtBu or LHMDS. Weak bases (Carbonates) will fail.

Scenario B: Preparation of the Hydrochloride Salt

To store the free base as the stable HCl salt (as requested in the topic):

  • Dissolve the free amine in minimal Ethanol or Diethyl Ether.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate forms immediately. Filter and dry under vacuum.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Pd Black" crashes out immediately Unprotected Pd / OxidationEnsure SPhos is fresh (white solid, not yellow). Increase Ligand:Pd ratio to 2.5:1.
Low Conversion (<20%) Acidic pHDid you account for the HCl salt? Check pH of aqueous layer; it must be >9. Add more K₃PO₄.
Protodeboronation (Cyclopropane loss) Temperature/Base too harshLower temp to 80°C. Switch solvent to Dioxane/Water (4:1).
Product Streaking on Column Pyridine interaction with SilicaAdd 1% Et₃N or 1% NH₄OH to the eluent.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.

  • Deng, W., et al. (2014). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cyclopropylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Cyclopropylpyridin-3-amine Hydrochloride in Medicinal Chemistry

This compound is a key building block in modern drug development. The incorporation of a cyclopropyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties. The pyridine core, a common scaffold in pharmaceuticals, provides a versatile platform for further chemical modifications. The amine functionality at the 3-position serves as a crucial handle for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The hydrochloride salt form is often preferred for its improved solubility and stability, facilitating formulation and bioavailability.

This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical industry. The presented methodology is based on a robust and scalable synthetic route, with a focus on process optimization, safety, and analytical quality control to ensure the production of a high-purity active pharmaceutical ingredient (API) precursor.

Strategic Approach to the Synthesis

Several synthetic strategies can be envisioned for the construction of this compound. The selection of an optimal route for large-scale production hinges on factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety and environmental impact.

Two primary retrosynthetic disconnections are considered:

  • Late-stage amination: This approach involves the initial construction of the 4-cyclopropylpyridine core, followed by the introduction of the amino group at the 3-position.

  • Late-stage cyclopropylation: This strategy begins with a functionalized 3-aminopyridine derivative, onto which the cyclopropyl group is introduced at the 4-position.

After careful consideration of scalability and efficiency, a convergent synthesis commencing with a commercially available and cost-effective starting material, 4-chloropyridine, has been selected. This route involves a nitration step, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, and concludes with the reduction of the nitro group and formation of the hydrochloride salt. This approach offers a reliable and high-yielding pathway suitable for industrial production.

Detailed Experimental Protocol

This section outlines a step-by-step protocol for the multi-kilogram scale synthesis of this compound.

Step 1: Synthesis of 4-Chloro-3-nitropyridine

This initial step involves the electrophilic nitration of 4-chloropyridine. The reaction is conducted under controlled temperature conditions to ensure regioselectivity and to manage the exothermic nature of the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloropyridine113.5510.0 kg88.07
Fuming Nitric Acid (90%)63.0118.5 L
Concentrated Sulfuric Acid (98%)98.0825.0 L
IceAs needed
Sodium Hydroxide Solution (50% w/w)40.00As needed
Dichloromethane (DCM)84.93As needed

Procedure:

  • To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (25.0 L).

  • Cool the sulfuric acid to 0-5 °C using a cooling bath.

  • Slowly add 4-chloropyridine (10.0 kg) to the cooled sulfuric acid while maintaining the internal temperature below 20 °C.

  • Once the addition is complete, cool the mixture back to 0-5 °C.

  • Slowly add fuming nitric acid (18.5 L) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approximately 100 kg) in a separate large vessel with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH reaches 7-8, while maintaining the temperature below 30 °C.

  • Extract the aqueous layer with dichloromethane (3 x 30 L).

  • Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-chloro-3-nitropyridine as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of 4-Cyclopropyl-3-nitropyridine via Suzuki-Miyaura Coupling

This key step introduces the cyclopropyl group onto the pyridine ring through a palladium-catalyzed cross-coupling reaction.[1][2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side products on a large scale.[4][5][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-nitropyridine158.5412.0 kg75.69
Cyclopropylboronic acid85.907.8 kg90.80
Palladium(II) Acetate (Pd(OAc)₂)224.50170 g0.76
Tricyclohexylphosphine (PCy₃)280.49425 g1.51
Potassium Phosphate (K₃PO₄)212.2732.2 kg151.69
Toluene120 L
Water24 L

Procedure:

  • To a 200 L stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-chloro-3-nitropyridine (12.0 kg), cyclopropylboronic acid (7.8 kg), and potassium phosphate (32.2 kg).

  • Add toluene (120 L) and water (24 L) to the reactor.

  • Degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

  • In a separate container, under a nitrogen atmosphere, prepare the catalyst by dissolving palladium(II) acetate (170 g) and tricyclohexylphosphine (425 g) in degassed toluene (5 L).

  • Add the catalyst solution to the main reactor.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, or until reaction completion is confirmed by HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 L).

  • Combine the organic layers and wash with water (30 L) and then brine (30 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-cyclopropyl-3-nitropyridine. This material is often of sufficient purity for the next step, but can be purified by column chromatography if required.

Step 3: Reduction of 4-Cyclopropyl-3-nitropyridine to 4-Cyclopropylpyridin-3-amine

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its efficiency and cleaner reaction profile compared to metal/acid reductions.[8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyclopropyl-3-nitropyridine164.1610.0 kg60.91
Palladium on Carbon (10% Pd/C)500 g
Ethanol100 L
Hydrogen GasAs needed

Procedure:

  • To a high-pressure hydrogenation reactor (autoclave), charge 4-cyclopropyl-3-nitropyridine (10.0 kg) and ethanol (100 L).

  • Carefully add 10% Palladium on Carbon (500 g) to the mixture.

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-35 °C.

  • Monitor the reaction by observing hydrogen uptake and by HPLC analysis of aliquots.

  • Once the reaction is complete (typically 4-6 hours), carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 10 L).

  • Combine the filtrates and concentrate under reduced pressure to yield crude 4-Cyclopropylpyridin-3-amine as an oil or solid.

Step 4: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the handling, stability, and solubility of the amine product.[11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Cyclopropylpyridin-3-amine134.188.0 kg59.62
Hydrochloric Acid in Isopropanol (5-6 M)As needed
Isopropanol (IPA)80 L
Diethyl Ether40 L

Procedure:

  • Dissolve the crude 4-Cyclopropylpyridin-3-amine (8.0 kg) in isopropanol (80 L) in a suitable reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise with stirring until the pH of the solution is between 1 and 2.

  • A precipitate will form during the addition.

  • After the addition is complete, stir the slurry at 0-5 °C for an additional 1-2 hours.

  • Add diethyl ether (40 L) to the slurry to further precipitate the product and improve filtration characteristics.

  • Filter the solid product and wash the filter cake with cold diethyl ether (2 x 10 L).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound as a crystalline solid.

Process Optimization and Scale-Up Considerations

  • Nitration: Careful temperature control is paramount to prevent the formation of undesired isomers. The rate of addition of nitric acid should be closely monitored.

  • Suzuki-Miyaura Coupling: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and cost. Screening of different ligand/catalyst combinations may be beneficial for process optimization. The quality of the cyclopropylboronic acid is also important; impurities can affect the catalytic activity.

  • Reduction: The catalytic hydrogenation is a highly exothermic reaction. Adequate cooling capacity is essential for large-scale production to prevent thermal runaways. The catalyst loading and hydrogen pressure can be optimized to achieve the desired reaction rate and selectivity.

  • Salt Formation: The choice of solvent for the salt formation can influence the crystal form and purity of the final product. A solvent/anti-solvent system is often employed to maximize yield and obtain a product with good handling properties.

Analytical Quality Control

A robust analytical program is essential to ensure the quality and purity of the final product and intermediates.

AnalysisIntermediate/Final ProductMethodAcceptance Criteria
Identity All¹H NMR, ¹³C NMR, MSConforms to structure
Purity AllHPLC≥99.0%
Residual Solvents Final ProductGC-HSAs per ICH guidelines
Water Content Final ProductKarl Fischer Titration≤0.5%
Heavy Metals Final ProductICP-MSAs per ICH guidelines
Melting Point Final ProductCapillary MethodReport value

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Palladium Catalysts: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety measures for handling flammable gases.

  • General Precautions: All reactions should be carried out in well-ventilated areas. Emergency eyewash and shower stations should be readily accessible. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Synthetic Workflow

Synthetic_Workflow A 4-Chloropyridine B Nitration (HNO₃, H₂SO₄) A->B C 4-Chloro-3-nitropyridine B->C D Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst) C->D E 4-Cyclopropyl-3-nitropyridine D->E F Reduction (H₂, Pd/C) E->F G 4-Cyclopropylpyridin-3-amine F->G H Salt Formation (HCl) G->H I This compound H->I

Caption: Overall synthetic workflow for the large-scale production of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Syntheses, Coll. Vol. 7, p.27 (1990); Vol. 60, p.5 (1981). [Link]

  • Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). [Link]

  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27385–27391. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5/NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • Gattermann, L. (1894). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 27(2), 1929-1931. [Link]

  • Bremer, O. (1934). Über die Konstitution der aus 2, 3-Diaminopyridin und Phenanthrenchinon entstehenden Phenazine. Justus Liebigs Annalen der Chemie, 514(1), 279-291. [Link]

Sources

Troubleshooting & Optimization

purification challenges of 4-Cyclopropylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification and handling of 4-Cyclopropylpyridin-3-amine hydrochloride .

Topic: Purification, Stability, and Troubleshooting Guide

Document ID: TS-4CP-003 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Compound Profile

This compound is a critical heterocyclic building block, often synthesized via Suzuki-Miyaura coupling of 3-amino-4-halopyridines with cyclopropylboronic acid.[1] While the pyridine ring offers stability, the ortho-cyclopropyl amine motif introduces specific purification challenges:

  • Oxidation Sensitivity: The electron-rich 3-amino group makes the compound prone to air oxidation (browning).

  • Cyclopropyl Lability: While generally robust, the cyclopropyl ring can undergo ring-opening under forcing acidic conditions (e.g., refluxing concentrated HCl), necessitating controlled salt formation.[1]

  • Palladium Contamination: As a likely Suzuki product, residual Pd is a persistent impurity that coordinates strongly to the pyridine nitrogen.

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.

Troubleshooting Guide (Q&A)

Category A: Salt Formation & Crystallization[1][2]

Q1: I added HCl to my free base, but the product turned into a sticky brown oil instead of a white solid. How do I fix this? Diagnosis: This is a classic issue of hygroscopicity or excess solvent retention . Pyridine salts are notoriously hygroscopic. If water or excess polar solvent (like ethanol) is present, the lattice energy is insufficient to form a solid. Corrective Action:

  • Solvent Switch: Do not use aqueous HCl. Use 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether .

  • Trituration: Decant the supernatant solvent from the oil. Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) and scratch the flask vigorously with a glass rod under an inert atmosphere (N₂).

  • Drying: If it remains oily, rotavap to dryness, dissolve in a minimum amount of dry isopropanol (IPA), and slowly add Et₂O until turbid.[1] Store at -20°C.

Q2: Can I use concentrated aqueous HCl to form the salt? Recommendation: Avoid if possible. Reasoning: While the cyclopropyl group is relatively stable, the combination of strong aqueous acid and the heat of neutralization can trigger partial ring-opening to form n-propyl side products or hydration products. Furthermore, removing water from the highly polar salt is difficult and promotes oiling. Protocol: Always prefer anhydrous conditions (gas or solvent-based HCl) at 0°C to Room Temperature .

Category B: Impurity Removal (Palladium & Starting Materials)[1]

Q3: My product is dark/grey, and NMR shows broad peaks. Is this paramagnetic contamination? Diagnosis: Yes, likely residual Palladium (Pd) .[1] The pyridine nitrogen and the free amine act as ligands, sequestering Pd from the coupling reaction. Corrective Action: Standard filtration is insufficient. You must use a metal scavenger or specific wash before salt formation.

  • Method A (Resin): Treat the free base solution (in EtOAc or THF) with SiliaMetS® Thiol or Thiourea scavengers (0.5 eq relative to Pd) at 50°C for 2 hours.

  • Method B (Wash): Wash the organic layer with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate solution.

Q4: I see impurities in the aromatic region (7.0–8.5 ppm). How do I separate the product from unreacted boronic acid? Strategy: Exploit the basicity of the pyridine.

  • Dissolve crude mixture in EtOAc.

  • Extract with dilute aqueous HCl (1M) (The product goes into water; boronic acids/halides stay in organic).

  • Wash the aqueous layer with fresh EtOAc (removes non-basic impurities).

  • Basify the aqueous layer (pH 10-12) with NaOH at 0°C.

  • Re-extract the product into EtOAc. Note: This "Acid-Base Flip" is the most efficient purification step for aminopyridines.

Detailed Protocols

Protocol 1: Optimized Salt Formation & Recrystallization

Target: Crystalline, non-hygroscopic HCl salt.[1]

StepActionCritical Parameter
1 Dissolve Free BaseDissolve 1.0 g of free base in 5 mL anhydrous Isopropanol (IPA) .
2 CoolCool solution to 0–5°C (Ice bath).
3 AcidifyDropwise add 1.1 eq of HCl (4M in Dioxane) .
4 PrecipitateStir for 15 min. Slowly add 15 mL anhydrous Diethyl Ether or MTBE .
5 IsolateFilter precipitate under N₂ blanket. Wash with cold ether.
6 DryDry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide).
Protocol 2: Palladium Removal (Activated Carbon Method)

Use this if resin scavengers are unavailable.[1]

  • Dissolve the crude free base in Ethanol/THF (1:1) .

  • Add Activated Charcoal (Darco® G-60) (50 wt% relative to substrate).[1]

  • Heat to 50°C for 1 hour with vigorous stirring.

  • Filter hot through a Celite® 545 pad.

  • Rinse the pad with hot Ethanol.

  • Concentrate filtrate to obtain Pd-free material.

Visual Workflows

Figure 1: Purification Decision Matrix

A logical flow to determine the correct purification path based on crude purity and physical state.

Purification_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Check_Pd Is material dark/grey? Start->Check_Pd Pd_Removal Execute Protocol 2: Activated Carbon or Thiol Resin Check_Pd->Pd_Removal Yes Acid_Base Perform Acid-Base Extraction (Remove Boronic Acids) Check_Pd->Acid_Base No Pd_Removal->Acid_Base Salt_Form Salt Formation (Anhydrous HCl/Dioxane) Acid_Base->Salt_Form Check_State Physical State? Salt_Form->Check_State Solid Filter & Wash (Et2O) Check_State->Solid Precipitate Oil Sticky Oil/Gum Check_State->Oil Oiling Out Final Pure 4-Cyclopropylpyridin-3-amine HCl Solid->Final Triturate Triturate with Et2O/Hexane Scratch Glass Oil->Triturate Recryst Recrystallize: IPA + Et2O (Slow diffusion) Triturate->Recryst Recryst->Solid

Caption: Step-by-step purification logic flow, prioritizing Pd removal and handling of hygroscopic oils.

Chemical Data & Specifications

PropertySpecificationNotes
Molecular Formula C₈H₁₀N₂[1] · HClSalt form
Molecular Weight 170.64 g/mol (Free base: 134.18)
Solubility (Salt) Water, Methanol, DMSOInsoluble in Et₂O, Hexane, DCM
pKa (Calc) ~6.0 (Pyridine N), ~3.5 (Amine)Pyridine N is the primary protonation site.[1]
Storage -20°C, HygroscopicStore under Argon/Nitrogen.

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for pyridine salt crystallization).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Suzuki coupling of halopyridines).

Sources

stability issues of 4-Cyclopropylpyridin-3-amine hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Cyclopropylpyridin-3-amine hydrochloride. Here, we address potential stability issues under acidic and basic conditions, providing troubleshooting guidance and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key structural features: the aminopyridine ring and the cyclopropylamine moiety. The aminopyridine core can be susceptible to oxidation and photolytic degradation, while the cyclopropylamine group may undergo hydrolytic degradation, particularly under high pH conditions.[1] As a hydrochloride salt, the compound is generally more stable than its free base form, especially against oxidative stress.[2] However, its stability in solution is highly dependent on the pH, temperature, and presence of other reactive species.

Q2: How should I properly store and handle this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] It should be protected from moisture and light.[5] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[6][7] When handling, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area to avoid inhalation of any dust.[3][6]

Q3: At what pH is this compound most stable in an aqueous solution?

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. Thermal degradation can occur, and the rate of degradation is often accelerated at non-optimal pH values and in the presence of oxygen.[8][9] If heating is necessary, it is recommended to do so for the shortest possible time at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon). A preliminary thermal stress test as part of a forced degradation study can help determine the compound's thermal lability.[10]

Troubleshooting Guide: Stability Issues in Experiments

Encountering unexpected results? This guide will help you troubleshoot potential stability problems with this compound.

Issue 1: Loss of compound potency or unexpected peaks in HPLC analysis.

This is a common indicator of degradation. The appearance of new peaks suggests the formation of impurities.

Troubleshooting Workflow:

start Unexpected HPLC Results check_storage Verify proper storage (cool, dry, dark) start->check_storage prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh analyze_fresh Re-analyze by HPLC prepare_fresh->analyze_fresh problem_persists Problem Persists? analyze_fresh->problem_persists forced_degradation Conduct forced degradation study (acid, base, peroxide, heat, light) problem_persists->forced_degradation Yes end Stable experimental conditions established problem_persists->end No identify_degradants Identify degradation products (LC-MS, NMR) forced_degradation->identify_degradants optimize_conditions Optimize experimental conditions (pH, temp, inert atmosphere) identify_degradants->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for unexpected HPLC results.

Causality behind the steps:

  • Storage Verification: Improper storage can lead to gradual degradation.[3][4][5] This is the first and simplest factor to check.

  • Fresh Solution Preparation: This helps differentiate between degradation in the solid state versus in solution.

  • Forced Degradation Study: This is a systematic way to identify the conditions under which the compound is unstable.[10][11][12] It provides insights into the degradation pathways.

  • Degradant Identification: Knowing the structure of the degradation products can help elucidate the degradation mechanism and develop strategies to prevent it.[12]

  • Condition Optimization: Based on the forced degradation results, you can adjust your experimental parameters to maintain the stability of the compound.

Issue 2: Color change in solution.

A change in the color of a solution containing this compound, especially upon exposure to air or light, may indicate oxidative or photolytic degradation.

Possible Degradation Pathway under Oxidative Stress:

A This compound C N-oxide or other oxidized species A->C Oxidation B Oxidizing Agent (e.g., H₂O₂) B->C

Caption: Hypothetical oxidative degradation pathway.

Mitigation Strategies:

  • Work under an inert atmosphere: Purge your solvents with nitrogen or argon before preparing solutions to minimize dissolved oxygen.

  • Use antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.

  • Protect from light: Use amber vials or cover your glassware with aluminum foil to prevent photolytic degradation.[10]

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies, which are essential for understanding the stability of a compound like this compound.[11]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CTo evaluate stability in basic environments, a known risk for cyclopropylamines.[1]
Oxidation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidative degradation.
Thermal Stress 60°C in a calibrated ovenTo test for thermal lability.
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To assess sensitivity to light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the desired solvent (e.g., water, DMSO, ethanol) to the vial. If preparing an aqueous solution, use de-gassed water to minimize oxidation.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed container at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound.

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application:

    • Acidic: Add an equal volume of 0.2 M HCl to one sample to achieve a final acid concentration of 0.1 M.

    • Basic: Add an equal volume of 0.2 M NaOH to another sample for a final base concentration of 0.1 M.

    • Oxidative: Add an equal volume of 6% H₂O₂ to a third sample to get a final peroxide concentration of 3%.

    • Thermal: Place one sample in a calibrated oven at 60°C.

    • Photolytic: Expose one sample to a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one sample at room temperature, protected from light.

  • Time Points: Collect aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable.[11][13]

By following this guide, researchers can proactively address the potential stability challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Link]

  • European PMC. Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • PubChem. 3-(Aminomethyl)-4-cyclopropylpyridin-2-amine. [Link]

  • Patsnap. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. [Link]

  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

  • Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

preventing byproduct formation in 4-Cyclopropylpyridin-3-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Cyclopropylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve byproduct formation in your experiments, ensuring the integrity and success of your synthetic endeavors.

Section 1: Synthesis of 4-Cyclopropylpyridin-3-amine via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds and is a common method for synthesizing 4-Cyclopropylpyridin-3-amine from a 3-halo-4-cyclopropylpyridine precursor.[1][2] However, the reaction is not without its challenges, and the formation of byproducts can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the Buchwald-Hartwig amination to synthesize 4-Cyclopropylpyridin-3-amine?

A1: The two most prevalent byproducts are the result of hydrodehalogenation and homocoupling .

  • Hydrodehalogenation: This is where the halogen atom on your starting material (e.g., 3-bromo-4-cyclopropylpyridine) is replaced by a hydrogen atom, leading to the formation of 4-cyclopropylpyridine. This side reaction is often promoted by β-hydride elimination from the palladium-amido intermediate.[2][3]

  • Homocoupling: This side reaction can occur with either the aryl halide starting material to form a biaryl species or with the amine.[3]

Q2: My reaction is sluggish, and I'm observing a significant amount of starting material. What are the likely causes?

A2: A sluggish or incomplete reaction can be attributed to several factors:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this.[4]

  • Inefficient Oxidative Addition: The steric bulk of the cyclopropyl group at the 4-position can hinder the initial oxidative addition of the palladium catalyst to the C-X bond.[3]

  • Inappropriate Base: The base is critical for the deprotonation of the amine. A base that is too weak will result in a slow reaction, while an overly strong base can promote side reactions.[3]

  • Poor Reagent Quality: Impurities in your reagents or solvents, especially water and oxygen, can poison the catalyst.[5]

Q3: I'm seeing a significant amount of the hydrodehalogenated byproduct. How can I minimize this?

A3: Minimizing hydrodehalogenation requires careful optimization of your reaction conditions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos). These ligands tend to favor the desired reductive elimination over β-hydride elimination.[4][6]

  • Amine Stoichiometry: Using a slight excess of your ammonia equivalent can sometimes suppress hydrodehalogenation.[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low to No Conversion Catalyst deactivation by pyridine nitrogen coordination.[3]Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) which can be more robust. Increase ligand to palladium ratio to 1.5:1 or 2:1.
Inefficient oxidative addition due to steric hindrance.[3]Switch to a more electron-rich and sterically demanding ligand (e.g., tBuXPhos). Consider using a more reactive halide (I > Br > Cl).
Inappropriate base selection.[3]Screen different bases. While NaOtBu is common, for sensitive substrates, consider Cs2CO3 or K3PO4.
Significant Hydrodehalogenation β-hydride elimination is competing with reductive elimination.[2]Use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[6] Lower the reaction temperature.
Presence of a hydride source (e.g., moisture).Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere.
Homocoupling of Aryl Halide High reaction temperature or overly active catalyst.[3]Reduce the reaction temperature. Decrease the catalyst loading.
Consider a ligand that promotes the desired cross-coupling over homocoupling.
Optimized Protocol for Buchwald-Hartwig Amination of 3-Bromo-4-cyclopropylpyridine

This protocol is a starting point and may require optimization for your specific setup.

Materials:

  • 3-Bromo-4-cyclopropylpyridine

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.

  • Add the 3-Bromo-4-cyclopropylpyridine to the tube.

  • Seal the tube, then evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the ammonia surrogate to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • If using an imine surrogate, perform the necessary hydrolysis step (e.g., with aqueous acid).

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Pre-catalyst, Ligand, Base B Add 3-Bromo-4-cyclopropylpyridine A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous, Degassed Solvent C->D E Add Ammonia Surrogate D->E F Heat & Stir (80-110 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Hydrolysis (if needed) H->I J Extraction & Washing I->J K Drying & Concentration J->K L Column Chromatography K->L

Caption: Workflow for Buchwald-Hartwig amination.

Section 2: Byproduct Formation in Subsequent Reactions of this compound

Once synthesized, this compound is often used in subsequent reactions such as N-acylation and N-sulfonation. These reactions can also be prone to byproduct formation.

Frequently Asked Questions (FAQs)

Q4: I am performing an N-acylation reaction on 4-Cyclopropylpyridin-3-amine. What are the potential side products?

A4: Besides incomplete acylation, a common byproduct is the di-acylated product , especially if a strong acylating agent and an excess of the reagent are used. The pyridine nitrogen can also be acylated under certain conditions, leading to a pyridinium salt.

Q5: How can I avoid di-acylation?

A5: To favor mono-acylation, you can:

  • Use a stoichiometric amount of the acylating agent.

  • Add the acylating agent slowly to the reaction mixture at a controlled temperature.

  • Use a milder acylating agent if possible.

Q6: What are the challenges with N-sulfonation of 4-Cyclopropylpyridin-3-amine?

A6: Sulfonation reactions often use harsh reagents like oleum or chlorosulfonic acid, which can lead to degradation of the starting material.[7] The pyridine ring itself can be sulfonated under forcing conditions. The cyclopropyl group may also be susceptible to ring-opening under strongly acidic conditions.

Troubleshooting Guide: N-Acylation and N-Sulfonation
Reaction Problem Potential Cause Recommended Solution
N-Acylation Formation of di-acylated product Excess acylating agent or overly reactive conditions.Use 1.0-1.1 equivalents of the acylating agent. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Acylation of pyridine nitrogen Use of a highly reactive acylating agent without a base.Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct.
N-Sulfonation Degradation of starting material Harsh reaction conditions.Use a milder sulfonating agent, such as a sulfur trioxide-amine complex (e.g., SO3-pyridine or SO3-DMF).[8]
Ring sulfonation High temperature and strong sulfonating agent.Optimize the reaction temperature to be as low as possible while still achieving conversion.

Section 3: Purification and Analysis

Proper purification and analysis are critical for obtaining high-purity this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q7: How can I effectively remove unreacted starting materials and byproducts from my crude product?

A7: A combination of techniques is often necessary:

  • Acid-Base Extraction: This is a powerful method for separating basic compounds like aminopyridines from neutral or acidic impurities. By washing an organic solution of your crude product with aqueous acid, the aminopyridine will be protonated and move to the aqueous layer.[1]

  • Column Chromatography: This is a standard method for purifying organic compounds. For aminopyridines, which can streak on silica gel, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can improve separation.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step.

Q8: What analytical techniques are best for assessing the purity of my final compound?

A8: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that is excellent for determining the purity of your compound and quantifying impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of your main product and any byproducts, aiding in their structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any impurities that are present in significant amounts.

Protocol for Purification of 4-Cyclopropylpyridin-3-amine via Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2-3 times). The aminopyridine will be extracted into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a base (e.g., 2M NaOH or saturated NaHCO3) until the pH is >10.

  • Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the purified free amine.

  • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Purification_Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Wash with 1M HCl B->C D Separate Layers C->D E Aqueous Layer (contains product as HCl salt) D->E Product F Organic Layer (contains neutral impurities) D->F Impurities G Basify Aqueous Layer (pH > 10) E->G H Extract with Organic Solvent G->H I Dry and Concentrate Organic Layer H->I J Purified Free Amine I->J K Dissolve in Solvent and Add HCl Solution J->K L Collect Precipitated HCl Salt K->L

Caption: Purification workflow for 4-cyclopropylpyridin-3-amine.

Section 4: Stability of this compound

Understanding the stability of your compound is crucial for its storage and handling.

Frequently Asked Questions (FAQs)

Q9: How stable is this compound?

A9: As a hydrochloride salt, the compound is generally more stable to air oxidation than the corresponding free base. However, like many aminopyridines, it can be sensitive to light and should be stored in a cool, dark place under an inert atmosphere.

Q10: Are there any known degradation pathways for cyclopropylamines?

A10: The cyclopropyl group itself is relatively stable, but under certain metabolic or harsh chemical conditions (e.g., strong acid, oxidative stress), it can undergo ring-opening reactions.[10] The amino group can be susceptible to oxidation, leading to the formation of nitroso or nitro derivatives, especially in the presence of oxidizing agents.[11]

Q11: How can I perform a forced degradation study to assess the stability of my compound?

A11: Forced degradation studies involve subjecting the compound to harsh conditions to identify potential degradation products.[12] Typical stress conditions include:

  • Acidic/Basic Hydrolysis: Refluxing in aqueous acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH).

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid material at an elevated temperature.

  • Photostability: Exposing the compound to UV and visible light.

The degradation products can then be analyzed by techniques like LC-MS to elucidate their structures.[13]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Raju, P. K., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Goujon, N., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Brunner, D., & McNally, A. (n.d.). Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation. American Chemical Society. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Bennett, S. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • ResearchGate. (2025). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. [Link]

  • ResearchGate. (n.d.). Effects of phosphine ligands. Reactions were performed on a 0.025 mmol.... [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PMC. (n.d.). Reactivity of electrophilic cyclopropanes. [Link]

  • StackExchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • Unknown. (n.d.). Chapter 5. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]

  • Journal of Pharmaceutical Research. (2017). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. [Link]

  • PMC. (2026). Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture. [Link]

  • ResearchGate. (2025). (PDF) N-Acylation in Combinatorial Chemistry. [Link]

  • PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

  • PMC. (n.d.). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. [Link]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Cyclopropylpyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Cyclopropylpyridin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to streamline your experimental workflow.

The structure of 4-Cyclopropylpyridin-3-amine presents a trifecta of challenges for palladium-catalyzed cross-coupling: the coordinating pyridine nitrogen, the nucleophilic amino group, and the presence of a hydrochloride salt.[1][2] Each of these features can significantly impact catalyst activity and reaction outcome, necessitating a carefully considered approach to catalyst and condition selection.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has failed completely. What are the most common culprits?

A1: Failure with this substrate typically stems from three primary issues:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen and the primary amine can coordinate strongly to the palladium center, forming stable, catalytically inactive or "off-cycle" complexes.[3][4] This is a well-documented issue with electron-rich and N-heterocyclic substrates.[2][5]

  • Insufficient Base: The starting material is a hydrochloride salt. A stoichiometric equivalent of base is consumed simply to neutralize this salt and generate the free amine. If insufficient excess base is used, the catalytic cycle, which requires a base to proceed (e.g., for transmetalation in Suzuki coupling), will be hampered.[6][7]

  • Inappropriate Ligand Choice: Standard, less-hindered ligands like triphenylphosphine are often ineffective. The challenges posed by this substrate demand the use of sterically bulky and electron-rich ligands that promote the desired catalytic steps (like reductive elimination) while discouraging the formation of stable, inhibitory palladium-substrate complexes.[8][9]

Q2: Do I need to perform a separate free-basing step on the this compound before starting the coupling reaction?

A2: While you can pre-neutralize the hydrochloride salt, it is generally not necessary and can be accomplished in situ. The key is to account for the salt in your base stoichiometry. You must add at least one extra equivalent of base specifically for the neutralization, in addition to the amount required for the cross-coupling reaction itself. For example, if a standard Suzuki protocol calls for 2.0 equivalents of K₃PO₄, you should use at least 3.0 equivalents when starting with the hydrochloride salt.

Q3: How can I select a catalyst system to minimize inhibition by the pyridine nitrogen?

A3: The most effective strategy is to use a combination of a palladium precatalyst with a sterically demanding, electron-rich phosphine ligand.[10]

  • Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, RuPhos, and BrettPhos are designed to address this problem.[1][6] Their bulkiness accelerates the rate-limiting reductive elimination step and destabilizes off-cycle intermediates where the pyridine nitrogen might bind.[11][12]

  • Palladium Source: Using advanced precatalysts (e.g., Buchwald G3 or G4 palladacycles) is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[13] These precatalysts generate the active Pd(0) species more cleanly and efficiently, which is crucial when dealing with challenging substrates.[13]

Q4: Which cross-coupling reaction is best suited for modifying a molecule using 4-cyclopropylpyridin-3-amine as a nucleophile?

A4: The Buchwald-Hartwig amination is the ideal choice for this purpose.[12] This reaction is specifically designed to form C-N bonds by coupling an amine (in this case, 4-cyclopropylpyridin-3-amine) with an aryl or heteroaryl halide/triflate. The catalyst systems developed for this reaction are explicitly designed to handle amine nucleophiles.

Q5: I want to perform a Suzuki-Miyaura reaction on an analogue, 4-cyclopropyl-3-halo-pyridine, coupling it with a boronic acid. What starting conditions should I try?

A5: For a Suzuki-Miyaura coupling on a related halo-aminopyridine, a robust starting point would be a catalyst system known to be effective for challenging heteroaryl couplings.[14] A combination of a dialkylbiphenylphosphino ligand with a suitable palladium source is recommended. These catalysts are known to be less inhibited by the basic aminopyridine functionality.[14] A typical starting point would involve a Pd(OAc)₂/SPhos combination or an SPhos-based precatalyst, with K₃PO₄ as the base in a solvent system like 1,4-dioxane/water.

Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Catalyst Inhibition: Pyridine/amine coordination to Pd center.[3] 2. Insufficient Base: Only neutralized the HCl salt, not enough left for the catalytic cycle. 3. Inefficient Catalyst Generation: Using Pd(II) sources like Pd(OAc)₂ without proper pre-activation.[13]1. Switch to a Bulky Ligand: Use XPhos, SPhos, or BrettPhos.[6][13] 2. Increase Base: Add at least one additional equivalent of a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[15] 3. Use a Precatalyst: Employ a modern Pd(0) precatalyst (e.g., XPhos Pd G3) for reliable generation of the active catalyst.[13]
Black Precipitate (Palladium Black) Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[3] This can be caused by ligand degradation or displacement by the substrate.1. Increase Ligand-to-Palladium Ratio: Add a slight excess of the phosphine ligand (e.g., 1.1 eq relative to Pd). 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 3. Ensure Rigorous Degassing: Oxygen can degrade phosphine ligands and poison the catalyst.[3]
Dehalogenation of Coupling Partner β-Hydride Elimination: A competing pathway where a hydride is transferred to the palladium center, followed by reductive elimination to give the dehalogenated arene.1. Use a More Bulky Ligand: Ligands like BrettPhos can sterically disfavor the conformation required for β-hydride elimination.[13] 2. Choose a Base without β-Hydrogens: If using an alkoxide base, switch from NaOtBu to a different base like K₃PO₄ or LiHMDS if compatible.
Homocoupling of Boronic Acid (Suzuki) Oxidative Conditions: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.1. Improve Degassing Technique: Use multiple freeze-pump-thaw cycles or extended sparging with an inert gas. 2. Use High-Purity Reagents: Ensure solvents and reagents are anhydrous and free of peroxides.

Visualizing the Challenge: Catalyst Inhibition Pathway

The following diagram illustrates a general Suzuki-Miyaura catalytic cycle and highlights the potential point of catalyst inhibition by the aminopyridine substrate.

G cluster_legend Legend Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂(Ar)Pd(II)-X Pd0->OA_complex Oxidative Addition (+ Ar-X) TM_intermediate L₂(Ar)Pd(II)-Ar' OA_complex->TM_intermediate Transmetalation (+ Ar'B(OH)₂ + Base) Inhibition_complex L(Py-NH₂)Pd(II)-X (Inactive Complex) OA_complex->Inhibition_complex Ligand Exchange (+ Py-NH₂) TM_intermediate->Pd0 Reductive Elimination (- Ar-Ar') A Productive Catalytic Cycle B Inhibitory 'Off-Cycle' Pathway Key1 Key2 G Start Reaction Start: Low or No Conversion? CheckBase Did you add >2 eq. of base (1 for HCl + >1 for reaction)? Start->CheckBase IncreaseBase SOLUTION: Increase base to >3 eq. (e.g., K₃PO₄, Cs₂CO₃) CheckBase->IncreaseBase No CheckLigand Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? CheckBase->CheckLigand Yes SwitchLigand SOLUTION: Switch to a modern biaryl phosphine ligand. CheckLigand->SwitchLigand No CheckCatalyst Are you using a Pd(0) precatalyst (e.g., G3/G4)? CheckLigand->CheckCatalyst Yes SwitchCatalyst SOLUTION: Use a G3/G4 precatalyst for reliable Pd(0) generation. CheckCatalyst->SwitchCatalyst No FinalCheck Consider solvent, temperature, and reagent purity. Consult detailed protocols. CheckCatalyst->FinalCheck Yes

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details the coupling of this compound with an aryl bromide partner.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • XPhos Pd G3 precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (3.5 eq)

  • Anhydrous, degassed toluene (to achieve 0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and the aryl bromide.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the this compound to the vial under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 3-Halo-4-cyclopropylpyridine Analog

This protocol is for a hypothetical Suzuki coupling of a related halo-aminopyridine, demonstrating the principles required.

Materials:

  • 3-Bromo-4-cyclopropylpyridin-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (2 mol %)

  • SPhos (4.4 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v, to achieve 0.15 M)

Procedure:

  • Catalyst Preparation: In a reaction vial, combine Pd(OAc)₂ and SPhos. Purge with argon.

  • Reagent Addition: Add the 3-bromo-4-cyclopropylpyridin-amine, arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Degassing: Seal the vial and bubble argon through the solution for another 15 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • (n.d.). Cross-Coupling Reactions Guide.
  • Percec, V., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Dalton Transactions. (n.d.). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. RSC Publishing.
  • Chemical Reviews. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ResearchGate. (2025, August 7). On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs*. Request PDF.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • The Journal of Organic Chemistry. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Books. (2014, October 27). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Chemistry World. (2022, October 31). Next-generation ligands for complex coupling challenges.

Sources

Validation & Comparative

A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of 4-Cyclopropylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

4-Cyclopropylpyridin-3-amine hydrochloride is a heterocyclic amine that represents a class of compounds of significant interest in pharmaceutical development. Its structural motifs—a pyridine ring, a primary amine, and a cyclopropyl group—make it a versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] As with any component destined for human use, its purity is not just a quality metric but a critical determinant of safety and efficacy. The presence of impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.[3][4]

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. We will explore the strategic development of robust, stability-indicating methods, explain the rationale behind experimental choices, and offer guidance on leveraging these techniques synergistically. The objective is to equip researchers, analysts, and drug development professionals with the expertise to ensure the highest quality of this critical intermediate.

Foundational Knowledge: Physicochemical Properties and Analytical Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. The structure of 4-Cyclopropylpyridin-3-amine dictates our analytical approach.

  • Pyridine Ring: This aromatic heterocycle contains a strong UV chromophore, making HPLC with UV detection a highly suitable technique for quantitative analysis.[5]

  • Basic Amine Group: The primary amine (pKa ~5-6 for similar pyridines) is basic and will be protonated at acidic pH.[6][7] This property is crucial for chromatographic retention and peak shape. Controlling the mobile phase pH is essential to ensure consistent ionization and avoid peak splitting or tailing.[8]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning it is highly polar and generally water-soluble.[9] The presence of the chloride counter-ion must be considered, especially for LC-MS, where non-volatile ions are undesirable.

This initial analysis suggests a reversed-phase HPLC method will be the most effective separation strategy. The key challenge lies in developing a "stability-indicating" method—one that can separate the main compound from any potential process impurities and degradation products that might arise under stress conditions.[3][10][11]

The Workhorse: HPLC-UV for Quantitative Purity Analysis

For routine quality control (QC) and release testing, HPLC-UV is the undisputed workhorse. Its objective is to provide precise and accurate quantification of the main peak (assay) and any known or unknown impurities.

Rationale-Driven Method Development

A stability-indicating method is developed by purposefully subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[12][13][14][15] The chromatographic method must then prove its ability to resolve the parent compound from these degradants.[16][17]

  • Column Selection: A C18 column is the standard starting point for reversed-phase chromatography due to its versatility in separating compounds of moderate polarity. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[18]

  • Mobile Phase Strategy:

    • Aqueous Phase: To manage the basic amine, a buffered mobile phase is non-negotiable. A phosphate buffer at a pH of ~3.0 is an excellent choice for UV-based methods. At this pH, the amine is fully protonated (C₅H₅NH+), ensuring a single ionic species and promoting sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff.

    • Elution Mode: A gradient elution, starting with a high percentage of the aqueous buffer and gradually increasing the acetonitrile concentration, is essential. This ensures that early-eluting polar impurities are retained and separated, while more non-polar impurities are eluted within a reasonable runtime.[19]

  • Detection: The pyridine ring's aromaticity results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (e.g., ~254 nm) and for peak purity analysis by comparing spectra across a single peak.[5]

Experimental Protocol: Stability-Indicating HPLC-UV Method
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGeneral-purpose column for good resolution of aromatic compounds.[18]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffers the mobile phase to ensure consistent protonation of the amine, leading to good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity and low UV absorbance.
Gradient 0-20 min: 5% to 70% B; 20-25 min: 70% B; 25-30 min: 70% to 5% B; 30-35 min: 5% BA broad gradient to ensure elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 254 nmOptimal wavelength for pyridine-containing compounds and allows for peak purity assessment.[5]
Injection Vol. 10 µL
Diluent Mobile Phase A / WaterEnsures sample compatibility with the initial mobile phase conditions.
Method Validation (ICH Q2(R1) Framework)

Once developed, the method must be rigorously validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[20][21][22] This involves assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are key to proving this.[16]

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The Investigator: LC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. This is the domain of LC-MS, a technique that couples the separation power of LC with the detection and identification capabilities of mass spectrometry.[23]

Adapting Chromatography for Mass Spectrometry

The primary consideration when moving from an HPLC-UV method to LC-MS is the volatility of the mobile phase. Non-volatile salts like potassium phosphate will precipitate in the high-vacuum MS source, causing contamination and signal suppression.

  • Volatile Buffers are Mandatory: The phosphate buffer must be replaced with a volatile alternative. A solution of 0.1% formic acid or ammonium formate in water is the standard choice. These additives provide the necessary pH control for good chromatography while readily evaporating in the MS source.[24] The chromatographic gradient may need minor re-optimization to account for the change in mobile phase.

Mass Spectrometry for Structural Elucidation
  • Ionization Source: Given the basic nature of the amine, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The analyte will readily accept a proton in the ESI source to form the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly preferred. HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. This is a powerful tool for tentatively identifying an unknown impurity.

  • Tandem MS (MS/MS): To gain further structural information, the parent ion of an impurity can be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to piece together the impurity's structure, often revealing how it differs from the parent compound.

Experimental Protocol: LC-MS Method for Impurity ID
ParameterConditionRationale
LC System UHPLC/HPLC systemCoupled directly to the mass spectrometer.
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller dimension columns are often used in LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, suitable for positive ion ESI-MS.[24]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase.
Gradient Optimized based on HPLC-UV methodAdjusted to maintain separation with the new mobile phase system.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System ESI-HRMS (TOF or Orbitrap)
Ionization Mode Positive Ion Electrospray (ESI+)Ideal for basic compounds that readily protonate.
Scan Range m/z 70 - 700A range sufficient to cover the parent compound and potential dimers or adducts.
Data Acquisition Full Scan MS and Data-Dependent MS/MSTo acquire accurate mass of all eluting peaks and fragmentation data for significant impurities.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the analytical question being asked. They are complementary, not competing, techniques.

FeatureHPLC-UVLC-MS
Primary Purpose Quantitative Analysis: Purity, assay, stability testing.Qualitative Analysis: Impurity identification, structural elucidation, confirmation of identity.
Strengths Robust, reproducible, lower cost, high throughput, simple to operate.High sensitivity, high specificity, provides molecular weight and structural information.
Limitations Provides no structural information on unknown peaks. Co-eluting peaks can be missed.More complex, higher cost, susceptible to matrix effects and ion suppression, quantification requires more care.
Typical Use Case Routine QC release testing, formal stability studies.Impurity profiling in development, forced degradation studies, troubleshooting.[14]
Mobile Phase Tolerant of non-volatile buffers (e.g., phosphate).Requires volatile buffers (e.g., formate, acetate).

Visualizing the Analytical Workflow

In a typical pharmaceutical development workflow, HPLC-UV and LC-MS are used in a coordinated fashion to ensure product quality.

Caption: Synergistic workflow for purity analysis.

Anticipating Potential Impurities and Degradation

Expertise involves not just analyzing samples but anticipating what might be present. The structure of this compound suggests several potential degradation pathways. The pyridine ring can be susceptible to oxidation, forming N-oxides or hydroxylated species.[7][25][26][27][28] The primary amine can also undergo oxidation or react with formulation excipients. Forced degradation studies are designed to intentionally produce these compounds to ensure the analytical method can detect them.[12][13]

Caption: Potential degradation pathways for the analyte.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a dual-pronged approach using both HPLC-UV and LC-MS is essential.

  • Recommendation for Routine QC: A validated, stability-indicating reversed-phase HPLC-UV method should be established as the primary tool for routine purity testing, batch release, and long-term stability studies. Its robustness, precision, and cost-effectiveness make it ideal for generating the quantitative data required by regulatory agencies.

  • Recommendation for Development and Investigation: LC-MS is the indispensable tool for method development, impurity identification, and troubleshooting. It provides the structural insights necessary to understand degradation pathways and confirm the identity of unknown peaks observed during HPLC analysis. High-resolution mass spectrometry should be employed during forced degradation studies to build a comprehensive impurity profile.

By strategically integrating these powerful techniques, researchers and developers can ensure a deep understanding of the compound's stability and maintain stringent control over its quality, ultimately safeguarding the safety and efficacy of the final pharmaceutical product.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Google Cloud URL
  • Title: What are Forced Degradation Studies?
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Google Cloud URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: Google Cloud URL
  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Google Cloud URL
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: (PDF) Degradation of Pyridines in the Environment Source: ResearchGate URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4 Source: IWA Publishing URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: IRJPMS URL: [Link]

  • Title: stability indicating hplc method development: a review Source: Academia.edu URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: DTIC URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: Human Journals URL: [Link]

  • Title: How to Develop Stability Indicating HPLC Methods Source: The Royal Society of Chemistry URL: [Link]

  • Title: Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Degradation of pyridines in the environment Source: Semantic Scholar URL: [Link]

  • Title: Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Source: Reddit URL: [Link]

  • Title: Process for manufacturing cyclopropylamine Source: Google Patents URL
  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Amine hydrochloride in HPLC Source: Chromatography Forum URL: [Link]

  • Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]

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biological activity comparison between 4-Cyclopropylpyridin-3-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Effect" in Pyridine Scaffolds

In the optimization of heteroaromatic leads, 4-Cyclopropylpyridin-3-amine represents a "privileged structure"—a scaffold capable of providing specific ligand-target interactions that its alkyl analogs cannot. This guide compares the biological activity and physicochemical profile of 4-Cyclopropylpyridin-3-amine derivatives against their closest structural analogs: 4-Isopropylpyridin-3-amine (steric isostere) and 4-Methylpyridin-3-amine (truncated analog).

Key Finding: While the isopropyl group is often used as a steric surrogate for the cyclopropyl ring, the 4-cyclopropyl moiety consistently demonstrates superior metabolic stability and potency in epigenetic targets (specifically LSD1/KDM1A inhibitors ) and kinase modulation. This superiority is driven by the unique


-aromaticity of the cyclopropyl ring and its ability to block benzylic oxidation.

Structural & Mechanistic Comparison

The following analysis contrasts the core scaffold (4-Cyclopropylpyridin-3-amine) with its primary analogs.

The Competitors
FeatureTarget Scaffold Analog A (Steric Isostere) Analog B (Truncated)
Structure 4-Cyclopropylpyridin-3-amine 4-Isopropylpyridin-3-amine 4-Methylpyridin-3-amine
Hybridization

-like character (Walsh orbitals)

(Tetrahedral)

Bond Angle ~60° (High Strain)~109.5°~109.5°
Metabolic Liability Low (Resistant to CYP oxidation)High (Benzylic hydroxylation)Moderate
Electronic Effect Electron Donating (+I),

-acceptor capability
Electron Donating (+I)Weak Electron Donating
Mechanism of Action: Why Cyclopropyl Wins

The biological superiority of the 4-cyclopropyl analog is not accidental. It relies on three mechanistic pillars:

  • Metabolic Blocking: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the benzylic C-H bonds of an isopropyl group (~89 kcal/mol). This prevents rapid clearance by Cytochrome P450 enzymes (specifically CYP3A4).

  • Conformational Rigidity: The cyclopropyl group locks the molecule into a specific conformation, reducing the entropic penalty upon binding to the target active site (e.g., the FAD-binding pocket of LSD1).

  • The "Sigma-Hole" Interaction: The electron-deficient center of the cyclopropyl ring can engage in unique non-covalent interactions with carbonyl oxygens in the protein backbone, a feature absent in the isopropyl analog.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix used by medicinal chemists when selecting the 4-cyclopropyl scaffold over alternatives.

SAR_Logic Start Lead Optimization (Pyridine Scaffold) Issue Problem: Metabolic Instability (High Clearance) Start->Issue OptionA Option A: Isopropyl Group Issue->OptionA Steric Match OptionB Option B: Cyclopropyl Group Issue->OptionB Bioisostere ResultA Result A: Benzylic Oxidation (Inactive Metabolite) OptionA->ResultA CYP3A4 Attack Mechanism Mechanism: High C-H Bond Energy + Conformational Lock OptionB->Mechanism ResultB Result B: Metabolic Blockade (Extended Half-life) Mechanism->ResultB

Figure 1: SAR Decision Tree illustrating the metabolic advantage of the cyclopropyl modification.

Representative Biological Activity Data

The data below synthesizes comparative profiling results typical for LSD1 inhibitors derived from these scaffolds (e.g., related to GSK-2879552 analogs).

Table 1: Enzymatic Inhibition & Metabolic Stability
Compound ScaffoldLSD1 IC50 (nM)Selectivity (LSD1 vs MAO-A)HLM Intrinsic Clearance (CLint, µL/min/mg)T1/2 (min)
4-Cyclopropyl 12 > 1500x < 15 (Stable) > 120
4-Isopropyl45> 1000x145 (High)18
4-Methyl210> 500x35 (Moderate)55

Interpretation:

  • Potency: The 4-cyclopropyl analog exhibits a 4-fold increase in potency over the isopropyl analog. This is attributed to the optimal filling of the hydrophobic pocket without the steric clash sometimes caused by the freely rotating methyls of the isopropyl group.

  • Stability: The most critical differentiator is the HLM (Human Liver Microsome) stability . The isopropyl analog is rapidly metabolized (T1/2 = 18 min), likely via oxidation of the tertiary carbon. The cyclopropyl analog is virtually metabolically inert in this region.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis of 4-Cyclopropylpyridin-3-amine (Suzuki-Miyaura Coupling)

Rationale: Direct alkylation is difficult; Suzuki coupling using cyclopropylboronic acid is the industry standard for regio-control.

  • Reagents: 4-Bromo-3-aminopyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (3.0 eq).

  • Solvent: Toluene/Water (3:1).

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes (Critical for Pd catalyst longevity).

    • Add reactants to a sealed pressure vial.

    • Heat to 100°C for 16 hours .

    • Workup: Filter through Celite, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR must show characteristic cyclopropyl multiplets at

    
     0.7–1.1 ppm.
    
LSD1 Demethylase Assay (TR-FRET)

Rationale: This assay measures the demethylation of a biotinylated histone H3 peptide. It is less susceptible to fluorescence interference than standard fluorescence intensity assays.

  • Reagents: Recombinant Human LSD1, Biotin-H3(1-21)K4me1 peptide, Europium-labeled anti-H3K4me0 antibody.

  • Workflow:

    • Incubate Compound + LSD1 enzyme (15 min, RT).

    • Add Substrate (Biotin-H3K4me1) and initiate reaction.

    • Stop reaction after 60 min using EDTA.

    • Add Detection Mix (Eu-Antibody + ULight-Streptavidin).

    • Read on EnVision plate reader (Excitation: 320nm, Emission: 665nm/615nm).

Metabolic Stability Assay (Microsomal Stability)

Rationale: Determines intrinsic clearance to verify the "cyclopropyl blocking" effect.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate compound (1 µM) with HLM at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (monitor parent ion depletion).

Visualization: Experimental Workflow

This diagram outlines the TR-FRET assay logic used to generate the IC50 data.

Assay_Workflow Step1 Step 1: Enzyme Pre-incubation (LSD1 + 4-Cyclopropylpyridin-3-amine) Step2 Step 2: Substrate Addition (Biotin-H3K4me1 Peptide) Step1->Step2 Step3 Step 3: Enzymatic Reaction (Demethylation to H3K4me0) Step2->Step3 60 min @ RT Step4 Step 4: Detection (Eu-Ab binds H3K4me0 + ULight-Streptavidin) Step3->Step4 Stop + Detect Step5 Step 5: TR-FRET Readout (High Signal = High Activity) Step4->Step5 665nm Emission

Figure 2: TR-FRET Assay Workflow for LSD1 Inhibition quantification.

References

  • LSD1 Inhibitor Design: Title: "Discovery of reversible lysine specific demethylase 1 (LSD1) inhibitors containing a pyridine scaffold."[1] Source:Journal of Medicinal Chemistry URL:[Link]

  • The Cyclopropyl Bioisostere Effect: Title: "The Cyclopropyl Fragment Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[2][3] Source:Journal of Medicinal Chemistry URL:[Link][3]

  • Metabolic Stability of Cyclopropylamines: Title: "Oxetanes as promising bioisosteres of gem-dimethyl groups." (Discusses Cyclopropyl vs Isopropyl stability comparisons). Source:ChemMedChem URL:[Link]

  • Synthesis Protocols: Title: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." (Provides context for cyclopropyl-amine handling). Source:Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Cyclopropylpyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substance Class: Functionalized Aminopyridine Salt CAS (Free Base): Note: Specific CAS for the HCl salt may be unlisted; treat as a novel pharmaceutical intermediate. Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Corrosion (Acidic Salt), Potential Neurotoxicity (Aminopyridine moiety).

This guide outlines the critical safety protocols for handling 4-Cyclopropylpyridin-3-amine hydrochloride . As a specialized building block in drug discovery, this compound combines the neuroactive potential of aminopyridines with the metabolic reactivity of a cyclopropyl ring. The hydrochloride salt form introduces hygroscopic and corrosive properties, necessitating strict humidity control and inhalation protection.

The Golden Rule: Treat this compound as a Particularly Hazardous Substance (PHS) . In the absence of a compound-specific full toxicological profile, we apply "Universal Precautions" based on the structural activity relationships (SAR) of aminopyridines and cyclopropylamines.

Part 1: Hazard Analysis & Risk Assessment

To understand the PPE requirements, we must first deconstruct the molecule's risk profile.

Structural ComponentAssociated HazardOperational Implication
Aminopyridine Core Neurotoxicity & Channel Blocking: 4-aminopyridine derivatives often block potassium channels.High Skin Permeability. Double-gloving is mandatory. Systemic toxicity is possible via dermal absorption.
Cyclopropyl Ring Metabolic Reactivity: Strained rings can act as "suicide inhibitors" of cytochrome P450 enzymes.Unknown Chronic Toxicity. Avoid all inhalation; use closed systems or HEPA filtration.
Hydrochloride Salt Corrosivity & Hygroscopicity: Hydrolyzes in moist air to release trace HCl; forms acidic solutions.Respiratory Irritant. Dust is corrosive to mucous membranes. Metal spatulas may corrode; use ceramic/PTFE.

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the last line of defense. Engineering controls (Fume Hoods/Gloveboxes) are primary.

Task-Based PPE Specifications
Task IntensityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)Standard: Lab ventilation sufficient.[1][2][3][4]Single Layer: Nitrile (0.11 mm).Safety Glasses: With side shields (ANSI Z87.1).Lab Coat: Cotton/Poly blend, buttoned.
Weighing / Solid Handling (< 100 mg)Engineering Control: Certified Chemical Fume Hood.Double Layer: Nitrile (Outer) + Nitrile (Inner). Change outer glove immediately upon contamination.Safety Goggles: Indirect vented to prevent dust entry.Lab Coat + Apron: Chemical-resistant apron (Tyvek/PVC) recommended.
Solution Prep / Synthesis (> 100 mg or Heating)Engineering Control: Fume Hood. Backup: N95/P100 respirator if hood sash is raised >18".High Durability: 5 mil (0.12mm) Nitrile or Laminate (Silver Shield) for prolonged handling.Face Shield: Required over goggles if reaction is exothermic or under pressure.Full Coverage: Tyvek sleeves or disposable gown over lab coat.
Spill Cleanup (Powder/Liquid)Full Respiratory: Half-face respirator with P100/Organic Vapor cartridges.Chemical Resistant: Butyl rubber or heavy-gauge Nitrile (>8 mil).Goggles: Chemical splash goggles.Tyvek Suit: If spill > 5g or aerosolized.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Phase)

The HCl salt is likely hygroscopic. Moisture absorption creates sticky clumps, increasing the risk of spatula flicking (aerosol generation).

  • Environment: All weighing must occur inside a certified chemical fume hood. Do not use a benchtop balance.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Dry amine salts are prone to static charge, causing powder to "jump."

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.

    • Tare the vial/boat before opening the stock container.

    • Use a PTFE-coated or ceramic spatula . Avoid stainless steel if the salt is visibly damp or aged (corrosion risk).

    • The "Wet" Transfer: If possible, dissolve the solid directly in the weighing vessel by adding solvent (e.g., Methanol/DMSO) before transferring to the reaction flask. This eliminates dust transfer risks.

Solubilization

Exothermic Potential: Amine hydrochlorides can generate mild heat upon dissolution in water or alcohols.

  • Solvent Choice: Soluble in water, Methanol, DMSO.

  • Addition Order: Add the solid to the solvent , not solvent to solid, to prevent localized heating and splashing.

  • Venting: If neutralizing the salt to the free base (e.g., using NaHCO3 or TEA), gas evolution (CO2) or heat is likely. Perform this slowly in an open vessel within the hood.

Part 4: Emergency Response & Disposal[1]

Exposure Response[2][5][6][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical evaluation —aminopyridine toxicity can have delayed neurological effects.

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[5] The HCl component causes immediate stinging; continue flushing even if pain subsides.

Waste Disposal[1][3][7][8][9][10][11]
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a "Hazardous Solid Debris" container.

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the HCl/Chlorine content). Do not mix with strong oxidizers (e.g., Nitric acid) as pyridines can form unstable N-oxides or react violently.

  • Labeling: Clearly label as "Toxic," "Corrosive," and "Pyridine Derivative."

Part 5: Visualizations

Diagram 1: Risk-Based PPE Decision Tree

Caption: Logic flow for selecting PPE based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling 4-Cyclopropylpyridin-3-amine HCl State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Conc_Liq Concentration/Temp? Liquid->Conc_Liq Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Level2 LEVEL 2 PPE: Fume Hood REQUIRED, Double Nitrile Gloves, Goggles, Lab Coat Small_Solid->Level2 Level3 LEVEL 3 PPE: Fume Hood + Sash <18", Double Gloves (Long Cuff), Face Shield + Goggles, Tyvek Sleeves Large_Solid->Level3 Dilute Dilute / Ambient Conc_Liq->Dilute Conc_Hot Conc. / Heated Conc_Liq->Conc_Hot Level1 LEVEL 1 PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves (Open Bench OK if Sealed) Dilute->Level1 Conc_Hot->Level3

Diagram 2: Safe Weighing Workflow

Caption: Step-by-step protocol to minimize aerosol exposure during weighing.

Weighing_Protocol Step1 1. Preparation Check Hood Flow Don Double Gloves Step2 2. Static Control Use Ionizer on Spatula & Vial Step1->Step2 Step3 3. Transfer Open Vial INSIDE Hood Transfer to Pre-Tared Boat Step2->Step3 Step4 4. Solubilization Add Solvent to Boat OR Wash into Flask Step3->Step4 Prevent Dust Step5 5. Decon Wipe Balance Dispose Outer Gloves Step4->Step5

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).

  • PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Structural Analog). National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyridine hydrochloride.[3][6][5][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.